molecular formula C17H10F2 B1388496 1-(Difluoromethyl)pyrene CAS No. 1186195-16-3

1-(Difluoromethyl)pyrene

Cat. No.: B1388496
CAS No.: 1186195-16-3
M. Wt: 252.26 g/mol
InChI Key: IYMSRSKFOPLGAV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)pyrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a difluoromethyl group attached to the pyrene nucleus. Pyrene itself is known for its unique electronic and photophysical properties, making it a valuable component in various fields of research and industry .

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)pyrene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles . Additionally, the compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, leading to reduced metabolic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can significantly impact its long-term effects on cellular function . For example, this compound may degrade into various metabolites over time, which can have different biological activities compared to the parent compound . Additionally, prolonged exposure to the compound can lead to changes in cellular responses, such as adaptation or resistance to its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, this compound can affect lipid metabolism by interacting with lipid-metabolizing enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can significantly impact the compound’s biological activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . Additionally, this compound can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes . The subcellular localization of the compound is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-(Difluoromethyl)pyrene can be achieved through several methods. One common approach involves the difluoromethylation of pyrene derivatives. This process typically employs difluoromethylation reagents such as difluorocarbene precursors. The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the pyrene nucleus .

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The development of non-ozone depleting difluorocarbene reagents has further streamlined the industrial synthesis of this compound .

Chemical Reactions Analysis

1-(Difluoromethyl)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the difluoromethyl group or the pyrene nucleus.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Properties

IUPAC Name

1-(difluoromethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMSRSKFOPLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312772
Record name 1-(Difluoromethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-16-3
Record name 1-(Difluoromethyl)pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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